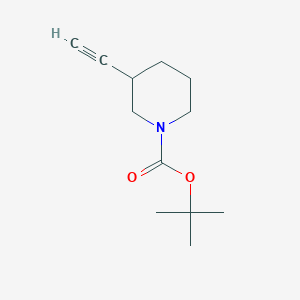

3-Éthynylpiperidine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

Tert-butyl 3-ethynylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl 3-ethynylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethynylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Le 3-Éthynylpiperidine-1-carboxylate de tert-butyle est un intermédiaire précieux en synthèse organique. Sa structure permet diverses transformations chimiques, ce qui en fait un bloc de construction polyvalent pour la construction de composés organiques complexes. Par exemple, il peut subir un couplage de Sonogashira, une réaction utilisée pour former des liaisons carbone-carbone entre une alkyne et un halogénure d’aryle ou de vinyle, ce qui est essentiel dans la synthèse de produits pharmaceutiques et de produits naturels .

Chimie médicinale

En chimie médicinale, ce composé sert de précurseur pour la synthèse de divers dérivés de la pipéridine, que l’on retrouve dans de nombreux agents thérapeutiques. La pipéridine est une structure centrale dans de nombreux médicaments en raison de sa capacité à interagir avec les cibles biologiques. Le groupe éthynyle dans le composé fournit un site réactif pour une fonctionnalisation ultérieure, conduisant au développement de nouvelles molécules pharmacologiquement actives .

Science des matériaux

Le groupe tert-butyle dans le this compound peut servir de groupe protecteur pendant la synthèse de polymères ou d’autres matériaux. Une fois la synthèse du matériau terminée, le groupe protecteur peut être éliminé, révélant la fraction de pipéridine fonctionnelle, qui peut conférer des propriétés spécifiques au matériau, telles qu’une flexibilité accrue ou de meilleures caractéristiques de liaison .

Catalyse

Ce composé peut être utilisé dans le développement de nouveaux catalyseurs. Le cycle de la pipéridine peut se coordonner aux métaux, formant une partie d’un système catalytique. De tels catalyseurs pourraient être appliqués à diverses réactions chimiques, y compris la synthèse asymétrique, qui est cruciale pour la production de substances énantiomériquement pures dans l’industrie pharmaceutique .

Recherche agrochimique

En recherche agrochimique, le this compound pourrait être utilisé pour créer de nouveaux pesticides ou herbicides. Le cycle de la pipéridine est un motif courant dans de nombreux produits agrochimiques, et le groupe éthynyle fournit un moyen de dérivatisation supplémentaire pour adapter les composés à des ravageurs ou des mauvaises herbes spécifiques .

Bioconjugaison

Le groupe éthynyle réactif du composé le rend approprié pour les techniques de bioconjugaison. Il peut être utilisé pour fixer des biomolécules à diverses surfaces ou les unes aux autres, ce qui est avantageux dans le développement de biosenseurs, de systèmes d’administration de médicaments et d’outils de diagnostic .

Recherche en neurosciences

Les dérivés de la pipéridine sont souvent explorés pour leur activité neurologique. Le this compound pourrait être un point de départ pour synthétiser des composés qui modulent les systèmes de neurotransmetteurs, ce qui pourrait conduire à de nouveaux traitements pour les troubles neurologiques .

Chimie de l’environnement

Enfin, ce composé pourrait être utilisé en chimie de l’environnement pour synthétiser des molécules qui peuvent capturer des polluants ou servir de capteurs pour la surveillance environnementale. La structure de la pipéridine peut être adaptée pour lier des contaminants spécifiques, facilitant leur détection et leur élimination des écosystèmes .

Mécanisme D'action

Target of Action

Mode of Action

Result of Action

It is generally used in the synthesis of several novel organic compounds.

Action Environment

It is known that this compound is a solid at room temperature.

Analyse Biochimique

Biochemical Properties

Tert-butyl 3-ethynylpiperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s ethynyl group allows it to form covalent bonds with specific amino acid residues in proteins, potentially modifying their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .

Cellular Effects

Tert-butyl 3-ethynylpiperidine-1-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. For instance, it could modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of tert-butyl 3-ethynylpiperidine-1-carboxylate involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the protein’s conformation and activity, ultimately affecting cellular processes. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-ethynylpiperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity and effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of tert-butyl 3-ethynylpiperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

Tert-butyl 3-ethynylpiperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites. This can result in alterations in cellular energy production, biosynthesis, and detoxification processes .

Transport and Distribution

The transport and distribution of tert-butyl 3-ethynylpiperidine-1-carboxylate within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation. Its distribution within the cell can influence its interactions with target biomolecules and its overall effectiveness .

Subcellular Localization

The subcellular localization of tert-butyl 3-ethynylpiperidine-1-carboxylate is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .

Propriétés

IUPAC Name |

tert-butyl 3-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHRDEPFBAXIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620879 | |

| Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664362-16-7 | |

| Record name | tert-Butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-ethynylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

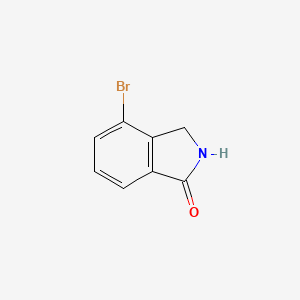

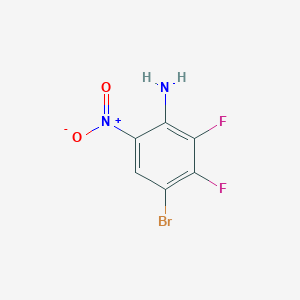

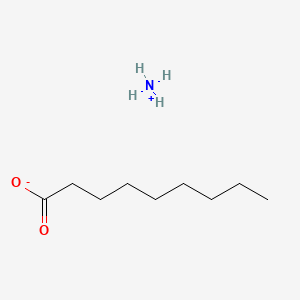

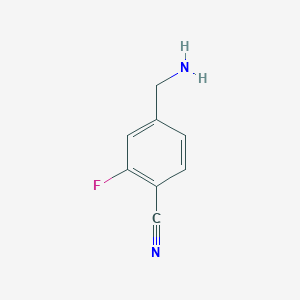

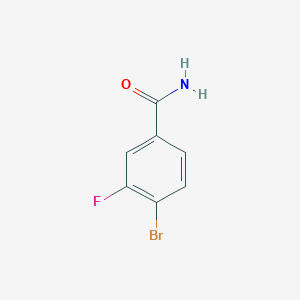

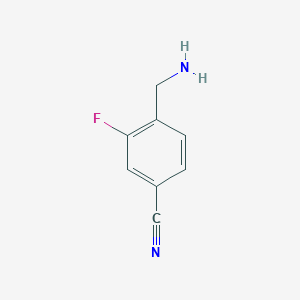

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)